molecular formula C7H7F3N2O B1409253 2-Amino-5-(trifluoromethyl)pyridine-4-methanol CAS No. 1227599-03-2

2-Amino-5-(trifluoromethyl)pyridine-4-methanol

Cat. No. B1409253
M. Wt: 192.14 g/mol
InChI Key: GCNMVALAEXKYDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-(trifluoromethyl)pyridine is a heterocyclic compound with the empirical formula C6H5F3N2 . It is a white to light yellow powder or crystal . It is used as a reagent in the synthesis of selective inhibitors of urokinase plasminogen activator in a non-cytotoxic form of cancer therapy .


Synthesis Analysis

Trifluoromethylpyridines, including 2-Amino-5-(trifluoromethyl)pyridine, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are synthesized using various methods, including metalation reactions . The presence of fluorine and the pyridine structure result in superior pest control properties when compared to traditional phenyl-containing insecticides .


Molecular Structure Analysis

The molecular weight of 2-Amino-5-(trifluoromethyl)pyridine is 162.11 . The SMILES string representation is Nc1ccc(cn1)C(F)(F)F .


Chemical Reactions Analysis

The major use of 2-Amino-5-(trifluoromethyl)pyridine derivatives is in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .


Physical And Chemical Properties Analysis

2-Amino-5-(trifluoromethyl)pyridine is a solid at 20 degrees Celsius . It has a melting point of 45.0 to 49.0 degrees Celsius . It is soluble in methanol .

Scientific Research Applications

Toxicity and Industrial Safety

The toxicity of related compounds like 5-amino-2-(trifluoromethyl)pyridine has been studied, highlighting the importance of safety in industrial settings. A case of poisoning by inhalation of this compound revealed its absorption through the respiratory tract, leading to serious health issues like methemoglobinemia and toxic encephalopathy. This emphasizes the need for caution in handling such compounds in industrial production (Tao et al., 2022).

Synthesis and Chemical Reactions

  • A study on the synthesis of pyrrolo[3,4-b]pyridin-5-one, involving a reaction with a component similar to 2-Amino-5-(trifluoromethyl)pyridine-4-methanol, demonstrates its potential utility in multicomponent chemical synthesis (Janvier et al., 2002).
  • Research on 2-acyl-4-aminopyridines, including compounds related to 2-Amino-5-(trifluoromethyl)pyridine-4-methanol, highlights their use as catalysts in specific chemical reactions, indicating the potential for diverse applications in synthetic chemistry (Sammakia & Hurley, 2000).

Photophysics and Electrochemistry

  • Studies on the photophysics of related aminopyridines show potential applications in understanding light-induced chemical processes, which can be crucial in fields like photochemistry and materials science (Behera et al., 2015).
  • In the field of electrochemistry, pyridinium compounds, closely related to 2-Amino-5-(trifluoromethyl)pyridine-4-methanol, have been investigated for their catalytic ability in the electrochemical reduction of carbon dioxide to methanol, an area of significant interest in sustainable energy research (Cole et al., 2015).

Safety And Hazards

2-Amino-5-(trifluoromethyl)pyridine is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray, and to use only outdoors or in a well-ventilated area . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

Future Directions

Currently, several 2-Amino-5-(trifluoromethyl)pyridine derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials . It is expected that many novel applications of 2-Amino-5-(trifluoromethyl)pyridine will be discovered in the future .

properties

IUPAC Name

[2-amino-5-(trifluoromethyl)pyridin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c8-7(9,10)5-2-12-6(11)1-4(5)3-13/h1-2,13H,3H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNMVALAEXKYDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701248228
Record name 2-Amino-5-(trifluoromethyl)-4-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701248228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-(trifluoromethyl)pyridine-4-methanol

CAS RN

1227599-03-2
Record name 2-Amino-5-(trifluoromethyl)-4-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227599-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-(trifluoromethyl)-4-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701248228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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